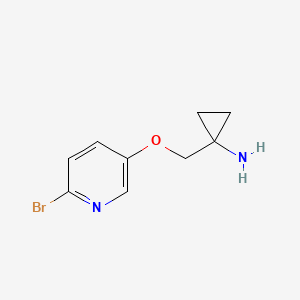
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine moiety linked to a cyclopropanamine group via an oxy-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine typically involves the reaction of 6-bromopyridin-3-ol with a suitable cyclopropanamine derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions may include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine
- 1-(((6-Fluoropyridin-3-yl)oxy)methyl)cyclopropanamine
- 1-(((6-Iodopyridin-3-yl)oxy)methyl)cyclopropanamine
Uniqueness
1-(((6-Bromopyridin-3-yl)oxy)methyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen atoms
Properties
CAS No. |
959957-88-1 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)oxymethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-7(5-12-8)13-6-9(11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI Key |
AVHVSUSDHDTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CN=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















